Ethyl 6-(bromomethyl)picolinate

Descripción general

Descripción

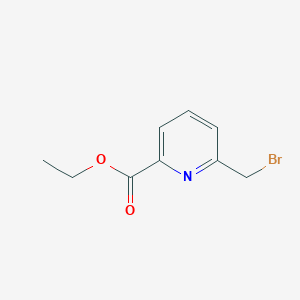

Ethyl 6-(bromomethyl)picolinate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the 6-position on the pyridine ring is substituted with a bromomethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 6-(bromomethyl)picolinate can be synthesized through a visible-light-induced radical bromination reaction. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out under visible light using a tungsten bulb as an initiator. The reaction proceeds efficiently, yielding the desired product in good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of N-bromosuccinimide and visible light makes the process relatively straightforward and adaptable for larger-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

Ethyl 6-(bromomethyl)picolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Material Science: It can be used in the preparation of functional materials with specific electronic or photonic properties.

Mecanismo De Acción

The mechanism by which Ethyl 6-(bromomethyl)picolinate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparación Con Compuestos Similares

- Ethyl 6-(bromomethyl)nicotinate

- Methyl 6-(bromomethyl)nicotinate

- 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide

Comparison: Ethyl 6-(bromomethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and selectivity in synthetic applications. For instance, the presence of the ester group at the 2-position can influence the electronic properties of the molecule, making it more suitable for certain types of reactions .

Actividad Biológica

Ethyl 6-(bromomethyl)picolinate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group at the 6-position of the picolinate structure. Its molecular formula is , making it a member of the pyridine derivative family. The bromomethyl substitution enhances its reactivity, facilitating various chemical transformations essential for synthetic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits notable activity against certain Gram-positive bacteria while showing limited effectiveness against Gram-negative strains.

- Agar-Based Disk Diffusion Assay : This assay demonstrated that this compound was effective against several strains of Listeria monocytogenes and Staphylococcus aureus. The inhibition zones were significantly larger for pure samples compared to diluted forms, indicating a concentration-dependent effect on bacterial growth .

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) : The MIC values for various strains ranged from 0.0625 to 2.5 mg/mL, while MBC values were higher, ranging from 1.25 mg/mL to 6.25 mg/mL for ATCC strains. For wild strains, the MIC was consistently at 0.125 mg/mL .

- Antibiofilm Activity : this compound also demonstrated significant antibiofilm activity, particularly against ATCC strains, with inhibition percentages ranging from 90.82% to 42.03% at different concentrations .

Synthesis Methods

The compound can be synthesized through various methods, including visible-light-induced radical bromination using N-bromosuccinimide (NBS). This method has shown a yield improvement to 76%, which is advantageous for large-scale applications in organic synthesis.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Mthis compound | 0.97 | |

| Ethyl 5-bromo-6-methylnicotinate | 0.89 | |

| Methyl 6-(chloromethyl)picolinate | 0.85 | |

| Ethyl 4-bromo-6-methylnicotinate | 0.82 |

This table illustrates how this compound stands out due to its specific bromomethyl substitution, influencing its reactivity and biological properties differently than other derivatives.

Case Studies

In one notable study, this compound was tested against various bacterial strains, revealing that it was particularly effective against certain strains of Listeria and Staphylococcus. The results indicated that the compound's antibacterial properties could be attributed to the bromine atom's influence on molecular interactions with bacterial targets .

Propiedades

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJOYYSNHBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629934 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97278-44-9 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.